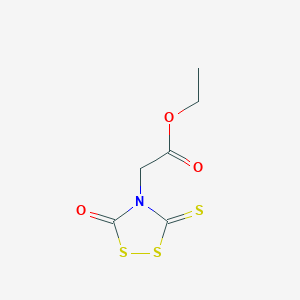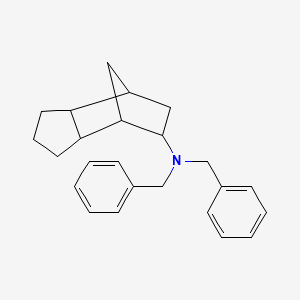
N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine: is a complex organic compound with a unique structure that includes a methanoindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the reduction of a precursor compound, such as an octahydro-1H-4,7-methanoinden-5-one derivative, using reducing agents like sodium tetrahydroborate in ethanol at room temperature . This is followed by further functionalization steps to introduce the benzyl groups and the amine functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Benzyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of methanoindene derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Comparison: N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine is unique due to the presence of benzyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds like N,N-Dimethyloctahydro-1H-4,7-methanoinden-5-amine, the benzyl groups provide additional sites for chemical modification and potential interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89516-07-4 |
|---|---|
Formule moléculaire |
C24H29N |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N,N-dibenzyltricyclo[5.2.1.02,6]decan-8-amine |
InChI |
InChI=1S/C24H29N/c1-3-8-18(9-4-1)16-25(17-19-10-5-2-6-11-19)24-15-20-14-23(24)22-13-7-12-21(20)22/h1-6,8-11,20-24H,7,12-17H2 |
Clé InChI |
DRGADCVZCGKBOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2CC3N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
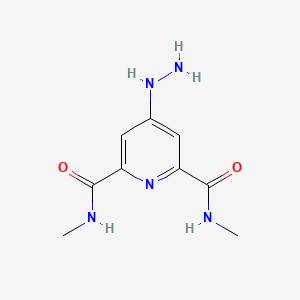
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
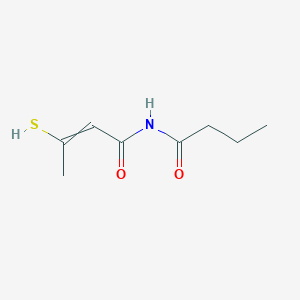
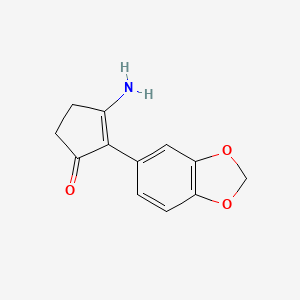
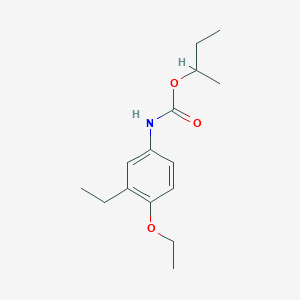
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)

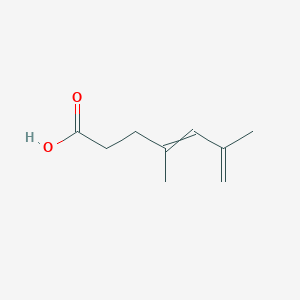
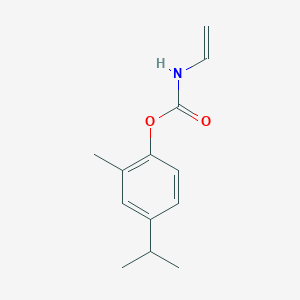
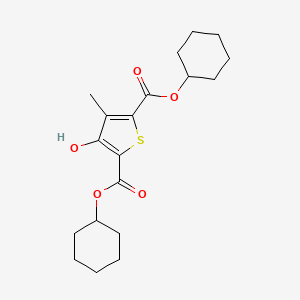
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)

